6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid
Description
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid is a bicyclic β-lactam compound characterized by a fused bicyclo[3.2.0]heptane skeleton containing a nitrogen atom at position 3 and a ketone group at position 4. Its unique scaffold differentiates it from classical penicillins and cephalosporins, which typically feature 4-thia-1-azabicyclo[3.2.0]heptane (penam) or cephem cores .
Properties
IUPAC Name |
7-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-1-3-2-8-6(5(3)4)7(10)11/h3,5-6,8H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLSJCPBZMQWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(C2C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216905 | |
| Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-59-5 | |
| Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Purification Techniques
- Recrystallization : This method involves dissolving the crude product in a solvent and then allowing it to crystallize out as a pure solid.
- Chromatography : Techniques like HPLC (High-Performance Liquid Chromatography) can be used to separate and purify the compound based on its chemical properties.
Characterization
Characterization involves identifying the compound's structure and properties using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry.
Data Tables for Stock Solution Preparation
For handling and preparing stock solutions of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid, the following table provides guidelines:
| Amount of Compound | Molarity of Stock Solution | Volume of Solvent Required |
|---|---|---|
| 1 mg | 1 mM | 6.4454 mL |
| 5 mg | 1 mM | 32.2269 mL |
| 10 mg | 1 mM | 64.4538 mL |
| 1 mg | 5 mM | 1.2891 mL |
| 5 mg | 5 mM | 6.4454 mL |
| 10 mg | 5 mM | 12.8908 mL |
| 1 mg | 10 mM | 0.6445 mL |
| 5 mg | 10 mM | 3.2227 mL |
| 10 mg | 10 mM | 6.4454 mL |
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. For example, similar compounds like oxacillin inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins . This compound may exert its effects through similar pathways, disrupting essential biological processes in target organisms.
Comparison with Similar Compounds
Structural Variations and Substitutions
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
Physicochemical Properties
- The 7,7-dichloro derivative () exhibits stability in quantum computing applications due to its rigid, halogenated structure, contrasting with the unsubstituted target compound .
- The compound in has a high polar surface area (PSA: 133.24 Ų), suggesting poor membrane permeability compared to lipophilic analogs like oxacillin .
Biological Activity
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid is a compound with significant biological activity, particularly in the realm of antimicrobial and antifungal properties. Its unique bicyclic structure, which includes a nitrogen atom and functional groups such as a carboxylic acid (-COOH) and a keto group (C=O), contributes to its reactivity and potential therapeutic applications.
The molecular formula of this compound is C₇H₉NO₃, with a molecular weight of 155.15 g/mol. The compound's structure facilitates interactions with biological macromolecules, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Solubility | Varies by solvent |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month |
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Its effectiveness against resistant strains of bacteria and fungi makes it a candidate for therapeutic applications.
Antimicrobial Activity
In various assays, the compound has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency against specific strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 15 - 30 |
| Escherichia coli | 10 - 20 |
| Candida albicans | 20 - 40 |
The biological activity of the compound is primarily attributed to its ability to interact with bacterial cell wall synthesis pathways. It acts as an inhibitor of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.
Case Studies
- Study on MRSA Inhibition : A study demonstrated that this compound effectively inhibited MRSA growth by targeting PBP2a, a key protein involved in cell wall synthesis.
- Fungal Resistance : In vitro studies highlighted the compound's ability to combat fungal infections by disrupting cell membrane integrity, showcasing its potential as an antifungal agent.
Structural Analogues
Several compounds share structural similarities with this compound, each exhibiting unique properties that may enhance biological activity.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C₆H₇NO₃S | Contains sulfur; potential for different activity |
| 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane | C₉H₁₃N₃O₃S | Amino group enhances reactivity; antibiotic development |
| 6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane | C₂₈H₂₆N₂O₅S | Increases lipophilicity; useful in drug formulation |
Q & A
Q. How can the structural identity of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid derivatives be confirmed using spectroscopic and chromatographic methods?
Answer: Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using H and C NMR to resolve signals for bicyclic protons (e.g., bridgehead carbons at δ 60–70 ppm) and substituents like β-lactam carbonyls (~170 ppm) .
- Infrared Spectroscopy (IR): Identify β-lactam C=O stretches (~1770 cm) and carboxylic acid O-H/N-H vibrations (~2500–3300 cm) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (e.g., 254 nm) and mobile phases like acetonitrile/water with 0.1% formic acid for purity assessment .
- Reference Standards: Compare retention times and spectral data with pharmacopeial standards (e.g., EP Reference Standards for ampicillin derivatives) .
Q. What are the standard synthetic routes for preparing bicyclic β-lactam derivatives like this compound?
Answer: Key synthetic strategies include:
- Condensation Reactions: React 6-aminopenicillanic acid (6-APA) with activated acyl donors (e.g., phenylacetyl chloride) under anhydrous conditions to form the β-lactam core .
- Metal Complexation: For derivatives with enhanced bioactivity, coordinate the carboxylic acid moiety with transition metals (e.g., Cr(III)) in ethanol/water mixtures at 60–70°C .
- Side-Chain Modifications: Introduce substituents via reductive amination or nucleophilic acyl substitution, monitored by TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the antibacterial efficacy of bicyclic β-lactam derivatives?
Answer: SAR optimization involves:
- Substituent Variation: Synthesize derivatives with diverse side chains (e.g., 4-hydroxyphenyl, pyridinylthio) to assess steric/electronic effects on penicillin-binding protein (PBP) affinity .
- Biological Assays: Test minimum inhibitory concentrations (MICs) against Gram-positive/-negative strains (e.g., S. aureus, E. coli) and correlate with logP values to evaluate membrane permeability .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses with PBPs, focusing on hydrogen bonding with Ser130 and Lys234 residues .
Q. What methodological considerations are critical for developing HPLC-DAD protocols to analyze bicyclic β-lactam compounds in biological matrices?
Answer: Method development requires:
- Sample Preparation: Deproteinize plasma with acetonitrile (3:1 v/v) to minimize matrix interference .
- Chromatographic Conditions: Optimize gradient elution (e.g., 10–50% acetonitrile in 15 min) with C18 columns (5 µm, 250 × 4.6 mm) and detect at 220–230 nm for β-lactam absorption .
- Validation Parameters: Assess linearity (1–100 µg/mL), precision (RSD < 5%), and recovery (>90%) using spiked plasma samples .
Q. How can researchers address discrepancies in reported antibacterial activity data for structurally similar bicyclic β-lactam derivatives?
Answer: Resolve contradictions via:
- Standardized Testing: Adopt CLSI guidelines for broth microdilution assays to ensure consistency in inoculum size (~5 × 10 CFU/mL) and incubation (37°C, 18–24 hr) .
- Strain-Specific Analysis: Test against isogenic mutant strains (e.g., β-lactamase-overproducing E. coli) to isolate resistance mechanisms .
- Synergistic Studies: Combine derivatives with β-lactamase inhibitors (e.g., clavulanic acid) and quantify fractional inhibitory concentration (FIC) indices .
Q. What strategies are effective for improving the hydrolytic stability of the β-lactam ring in acidic/basic conditions?
Answer: Enhance stability through:
- Steric Shielding: Introduce bulky substituents (e.g., 3,3-dimethyl groups) adjacent to the β-lactam carbonyl to hinder nucleophilic attack .
- Chelation Effects: Form metal complexes (e.g., Cr(III)) to stabilize the enolate intermediate during ring-opening .
- pH Optimization: Use buffered formulations (pH 6–7) to minimize acid/base-catalyzed degradation, monitored by stability-indicating HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
